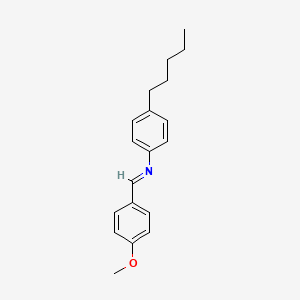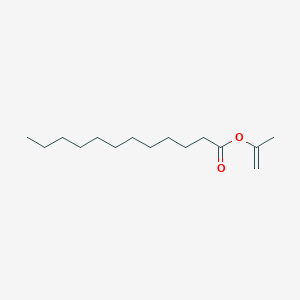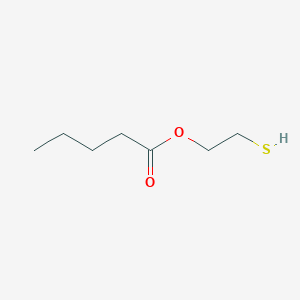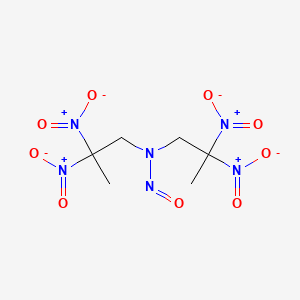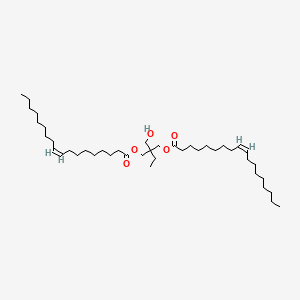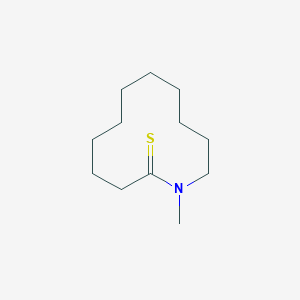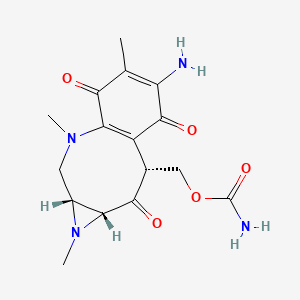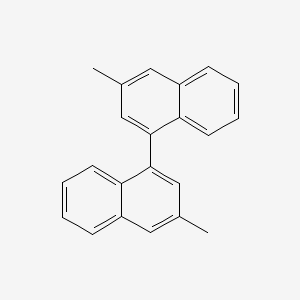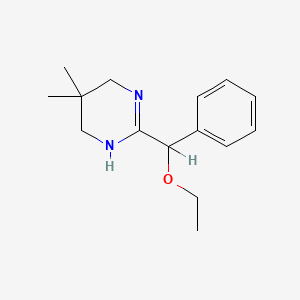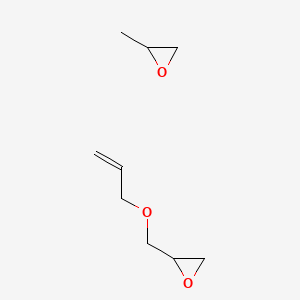![molecular formula C28H24N4O7 B14691895 [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 24806-98-2](/img/structure/B14691895.png)
[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a dibenzoyloxy group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the dibenzoyloxy groups and the benzoate ester. Common reagents used in these reactions include benzoyl chloride, triazole precursors, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure adjustments, and the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under various conditions, often involving catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The triazole ring and benzoate ester groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate: Similar structure but with hydroxyl groups instead of dibenzoyloxy groups.
[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-diacetoxyoxolan-2-yl]methyl benzoate: Features acetoxy groups instead of dibenzoyloxy groups.
Uniqueness
What sets [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate apart is its combination of the triazole ring with dibenzoyloxy groups and a benzoate ester. This unique arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
24806-98-2 |
|---|---|
Fórmula molecular |
C28H24N4O7 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
[5-(3-amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24N4O7/c29-28-30-17-32(31-28)24-23(39-27(35)20-14-8-3-9-15-20)22(38-26(34)19-12-6-2-7-13-19)21(37-24)16-36-25(33)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,29,31) |
Clave InChI |
BQZXOQPQTNDRLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



